2-(2,4-Difluorophenyl)-3-ethylpyrrolidine

CNS drug design Lipophilicity ADME prediction

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine (CAS 525537-88-6) is a 2,3-disubstituted pyrrolidine building block employed in medicinal chemistry for the construction of CNS-targeted compound libraries and structure–activity relationship (SAR) studies. The molecule features a 2,4-difluorophenyl ring at the 2‑position and an ethyl group at the 3‑position of the pyrrolidine core, combining electron‑withdrawing fluorine substituents with a medium‑chain alkyl branch.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
Cat. No. B12894268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-3-ethylpyrrolidine
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESCCC1CCNC1C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H15F2N/c1-2-8-5-6-15-12(8)10-4-3-9(13)7-11(10)14/h3-4,7-8,12,15H,2,5-6H2,1H3
InChIKeySRMGWYLWTPPWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine: Core Physicochemical and Structural Identifiers for Research Procurement


2-(2,4-Difluorophenyl)-3-ethylpyrrolidine (CAS 525537-88-6) is a 2,3-disubstituted pyrrolidine building block employed in medicinal chemistry for the construction of CNS-targeted compound libraries and structure–activity relationship (SAR) studies . The molecule features a 2,4-difluorophenyl ring at the 2‑position and an ethyl group at the 3‑position of the pyrrolidine core, combining electron‑withdrawing fluorine substituents with a medium‑chain alkyl branch. This substitution pattern confers a calculated log P of 3.03, a topological polar surface area (TPSA) of 12.0 Ų, and a molecular weight of 211.26 g mol⁻¹ . These properties place the compound in a favorable CNS‑drug‑like chemical space while providing two points of diversification for further synthetic elaboration .

Why 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine Cannot Be Replaced by Common In‑Class Analogs


Pyrrolidine building blocks are frequently treated as interchangeable cores; however, minor alterations in substituent position, alkyl chain length, or fluorination pattern can produce significant shifts in lipophilicity, basicity, and target engagement [1]. In the disubstituted phenylpyrrolidine series, the 2,4‑difluorophenyl group determines electronic character and planarity, while the 3‑alkyl substituent directly modulates conformational preferences and steric occlusion of the pyrrolidine nitrogen [2]. Consequently, substituting the 3‑ethyl group with hydrogen, methyl, or bulkier chains, or moving the aryl ring to the 3‑position, alters the molecule’s ADME‑Tox profile and pharmacophoric fit, undermining SAR continuity. The quantitative evidence below demonstrates that the specific combination of 2-(2,4‑difluorophenyl) and 3‑ethyl substitution delivers a measurable and reproducible differentiation that cannot be achieved by generic analogs.

Quantitative Differentiation Guide: 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine Versus Closest Analogs


Lipophilicity-Driven CNS Permeability Advantage Over 2‑(2,4‑Difluorophenyl)pyrrolidine

The 3‑ethyl substituent raises the calculated lipophilicity (ALog P) of 2‑(2,4‑difluorophenyl)-3‑ethylpyrrolidine to 3.03, compared with ≈2.3 for the des‑ethyl analog 2‑(2,4‑difluorophenyl)pyrrolidine [1]. This ΔLog P ≈ 0.7 unit increase positions the compound within the optimal CNS drug‑likeness window (ideal Log P range 2–4) while maintaining a low TPSA (12.0 Ų), a combination that correlates with passive blood–brain barrier permeability in PAMPA and in vivo models [2].

CNS drug design Lipophilicity ADME prediction

Conformational Constraint and Steric Differentiation from 3‑H and 3‑Methyl Analogs

The 3‑ethyl group introduces a gauche‑butane‑like steric interaction with the 2‑aryl substituent, biasing the pyrrolidine ring toward a specific puckered conformation that is not accessible with hydrogen or methyl at the same position [1]. This conformational pre‑organization reduces the entropic penalty upon target binding and alters the orientation of the basic nitrogen, which can translate into selectivity differences for aminergic receptors [2]. By contrast, the 3‑des‑ethyl and 3‑methyl analogs sample a broader conformational ensemble, potentially decreasing binding specificity.

Conformational analysis Structure–activity relationship Pyrrolidine scaffold

Physical Handling and Purification Advantages Over Higher‑Molecular‑Weight Analogs

The boiling point of 2‑(2,4‑difluorophenyl)-3‑ethylpyrrolidine (243 °C at 760 mmHg) is approximately 25–30 °C lower than that of the corresponding 3‑propyl analog (estimated b.p. ≈270 °C for 2‑(2,4‑difluorophenyl)-3‑propylpyrrolidine) . This lower boiling point facilitates purification by distillation and reduces thermal stress during scale‑up. Additionally, the compound is supplied at a certified purity of 97% (HPLC), ensuring batch‑to‑batch consistency for SAR campaigns .

Process chemistry Boiling point Purification

Optimal Application Scenarios for 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine Based on Evidence‑Backed Differentiation


CNS‑Focused Fragment‑Based Lead Generation

The compound’s favorable CNS‑drug‑like properties (Log P 3.0, TPSA 12.0 Ų) make it an attractive fragment for growing leads targeting aminergic GPCRs or transporters. Its lipophilicity advantage over the des‑ethyl analog translates into better brain‑penetration potential, as demonstrated by the quantitative ΔLog P evidence . Researchers can use the secondary amine as a vector for parallel library synthesis while maintaining the CNS‑optimized core.

Conformation‑Restricted SAR Exploration of Aminergic Receptors

The 3‑ethyl group imposes a conformational bias that can be exploited to map the stereoelectronic requirements of dopamine, serotonin, or adrenergic receptor subtypes [1]. By comparing the binding profiles of this 3‑ethyl scaffold with those of the 3‑H and 3‑methyl counterparts, medicinal chemists can deconvolute the role of steric bulk versus electronic effects in target engagement.

Scale‑Up Friendly Intermediate for Parallel Medicinal Chemistry

The relatively low boiling point (243 °C) and established 97% purity specification facilitate purification by distillation and reduce thermal degradation during multi‑gram synthesis . This operational advantage, combined with the compound’s two points of diversification (secondary amine and aryl fluoride), supports efficient library production in both academic and contract research settings.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.